2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline
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Overview
Description
2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxolo ring fused to a pyrrolo and isoquinoline moiety. The presence of these fused rings imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method involves the domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes, and nitriles. This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the substrates used .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the dioxolo ring is present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit DNA gyrases or topoisomerases, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Phenyl-5,6-dihydro[1,3]dioxolo[4,5-g]pyrrolo[2,1-a]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H15NO2 |
---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydro-[1,3]benzodioxolo[5,6-g]indolizine |
InChI |
InChI=1S/C19H15NO2/c1-2-4-13(5-3-1)15-8-17-16-10-19-18(21-12-22-19)9-14(16)6-7-20(17)11-15/h1-5,8-11H,6-7,12H2 |
InChI Key |
XUENZNLBMMDHKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(C=C2C3=CC4=C(C=C31)OCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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